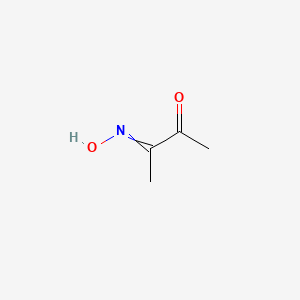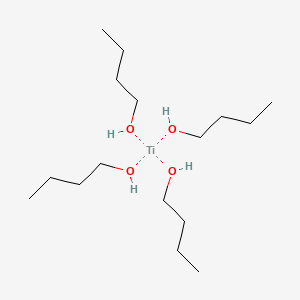
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene
概要
説明
準備方法
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene can be synthesized through the esterification of isoeugenol with acetic anhydride. The reaction typically involves heating isoeugenol with acetic anhydride in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol .
化学反応の分析
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to isoeugenol or other reduced forms.
科学的研究の応用
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
作用機序
The mechanism of action of 1-acetoxy-2-methoxy-4-(1-propenyl)benzene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and interaction with cellular receptors. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
類似化合物との比較
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene is similar to other compounds such as isoeugenol, eugenol, and methyl eugenol. it is unique in its acetoxy group, which imparts different chemical and physical properties compared to its analogs. For instance:
Isoeugenol: Lacks the acetoxy group and has a different aroma profile.
Eugenol: Contains a hydroxyl group instead of the acetoxy group, leading to different reactivity and applications.
Methyl eugenol: Has a methoxy group instead of the acetoxy group, resulting in distinct chemical behavior.
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
(2-methoxy-4-prop-1-enylphenyl) acetate |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3 |
InChIキー |
IUSBVFZKQJGVEP-UHFFFAOYSA-N |
正規SMILES |
CC=CC1=CC(=C(C=C1)OC(=O)C)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Benzo[1,3]dioxol-5-YL-thiazol-4-YL)-methanol](/img/structure/B8817398.png)



![1-(4'-Chloro-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B8817439.png)








